molecular formula C16H16ClN3O B12326514 5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one

5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one

Cat. No.: B12326514
M. Wt: 301.77 g/mol
InChI Key: GVCNRYWPRHTKQT-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one is a chemical compound that belongs to the class of triazinanones. This compound is characterized by the presence of a triazinanone ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a chlorophenyl group and a phenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one typically involves the reaction of 4-chlorobenzyl chloride with phenylhydrazine in the presence of a base, followed by cyclization with cyanogen bromide. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • Thiazole derivatives

Uniqueness

5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one is unique due to its specific triazinanone ring structure and the presence of both chlorophenyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one

InChI

InChI=1S/C16H16ClN3O/c17-13-8-6-11(7-9-13)10-14-16(21)20-19-15(18-14)12-4-2-1-3-5-12/h1-9,14-15,18-19H,10H2,(H,20,21)

InChI Key

GVCNRYWPRHTKQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC(C(=O)NN2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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